molecular formula C29H24BrN5O3S B2632427 N-((4-(4-bromophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide CAS No. 393874-01-6

N-((4-(4-bromophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide

Cat. No.: B2632427
CAS No.: 393874-01-6
M. Wt: 602.51
InChI Key: NWJHUGNWUMYVMY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the triazole ring, bromophenyl and methoxyphenyl groups, and naphthamide group indicate a highly conjugated system, which could have interesting electronic and optical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the bromine atom and the naphthamide group suggest that it might have a relatively high molecular weight and could be quite hydrophobic .

Scientific Research Applications

Antioxidant and Anticancer Activity

A study explored the synthesis of novel derivatives bearing the 1,2,4-triazole moiety, which showed promising antioxidant and anticancer activities. The derivatives demonstrated significant antioxidant activity, with some compounds being more potent than ascorbic acid. Anticancer tests against glioblastoma and breast cancer cell lines highlighted several compounds with notable cytotoxic effects, particularly against glioblastoma cells (Tumosienė et al., 2020).

Antibacterial and Antifungal Agents

Research on new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives, which share a structural resemblance to the queried compound, has demonstrated significant antibacterial and antifungal activities. These compounds, through in vitro studies, achieved antimicrobial efficacy comparable to standard agents like Ampicillin and Flucanazole (Helal et al., 2013).

Synthesis and Characterization of Triazol Derivatives

Another study focused on the facile synthesis of new triazol derivatives, including those with thiophene rings, showing potential as antifungal agents. These compounds were synthesized and characterized, with some demonstrating high antifungal activity, offering insights into the development of new antifungal drugs (Ünver et al., 2010).

Antimicrobial Activities

Further research into 1,2,4-triazole derivatives revealed compounds with good to moderate antimicrobial activities against various microorganisms. This highlights the potential of such derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Novel Synthesis and Characterization

The synthesis and characterization of novel triazol compounds containing a thiophen ring were studied for their potential antifungal agents. The detailed structural elucidation of these compounds provides a foundation for further exploration of their biological activities (Kumar et al., 2010).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. The presence of the triazole ring and the amide group suggest that it might bind to biological macromolecules such as proteins or nucleic acids .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, investigating its potential biological activities, and assessing its safety and toxicity .

Properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24BrN5O3S/c1-38-23-15-11-21(12-16-23)32-27(36)18-39-29-34-33-26(35(29)22-13-9-20(30)10-14-22)17-31-28(37)25-8-4-6-19-5-2-3-7-24(19)25/h2-16H,17-18H2,1H3,(H,31,37)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJHUGNWUMYVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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